rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride, cis rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride, cis
Brand Name: Vulcanchem
CAS No.: 1909294-58-1
VCID: VC5046448
InChI: InChI=1S/C12H19N3O.ClH/c1-8(2)10-14-11(16-15-10)12-5-3-4-9(12)6-13-7-12;/h8-9,13H,3-7H2,1-2H3;1H/t9-,12-;/m0./s1
SMILES: CC(C)C1=NOC(=N1)C23CCCC2CNC3.Cl
Molecular Formula: C12H20ClN3O
Molecular Weight: 257.76

rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride, cis

CAS No.: 1909294-58-1

Cat. No.: VC5046448

Molecular Formula: C12H20ClN3O

Molecular Weight: 257.76

* For research use only. Not for human or veterinary use.

rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride, cis - 1909294-58-1

Specification

CAS No. 1909294-58-1
Molecular Formula C12H20ClN3O
Molecular Weight 257.76
IUPAC Name 5-[(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-propan-2-yl-1,2,4-oxadiazole;hydrochloride
Standard InChI InChI=1S/C12H19N3O.ClH/c1-8(2)10-14-11(16-15-10)12-5-3-4-9(12)6-13-7-12;/h8-9,13H,3-7H2,1-2H3;1H/t9-,12-;/m0./s1
Standard InChI Key RLYXOXLGHQRMIW-CSDGMEMJSA-N
SMILES CC(C)C1=NOC(=N1)C23CCCC2CNC3.Cl

Introduction

The compound rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride, cis is a complex organic molecule featuring a 1,2,4-oxadiazole ring linked to an octahydrocyclopenta[c]pyrrol moiety and a propan-2-yl group. This compound belongs to the broader class of oxadiazole derivatives, which have been extensively studied for their potential biological activities, including anticancer and antimicrobial properties .

Biological Activity

While specific biological activity data for rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride, cis are not available, related oxadiazole derivatives have shown promising results in drug discovery. For instance, some 1,2,4-oxadiazole derivatives have been found to inhibit histone deacetylases (HDACs), which are targets for cancer therapy . Additionally, oxadiazole compounds have been explored for their anticancer and antimicrobial activities .

Synthesis and Chemical Modifications

The synthesis of oxadiazole derivatives typically involves condensation reactions between appropriate precursors. For compounds like rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride, cis, modifications to the oxadiazole ring or the attached moieties can significantly impact biological activity. The presence of a propan-2-yl group and the octahydrocyclopenta[c]pyrrol moiety suggests a tailored approach to enhance specific interactions with biological targets.

Data Table: Comparison of Related Oxadiazole Derivatives

CompoundMolecular FormulaCAS NumberBiological Activity
rac-3-{5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyridine, cisC14H16N4O1807941-86-1Not specified
Rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole hydrochlorideC16H20ClN3O1807937-76-3Not specified
General 1,2,4-Oxadiazole DerivativesVaries-HDAC inhibition, anticancer, antimicrobial

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